molecular formula C8H14Cl2N2O B2908421 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride CAS No. 1803605-98-2

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride

Cat. No.: B2908421
CAS No.: 1803605-98-2
M. Wt: 225.11
InChI Key: FYPBSGDIPCSVSZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPBSGDIPCSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-1-propanol in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Derivatives

(a) 3-(2-Aminopyridin-3-yl)propan-1-ol
  • CAS : 89226-78-8
  • Molecular Weight : 152.19 g/mol
  • Key Differences: The pyridine ring is substituted at position 3 instead of position 2.
(b) 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride
  • CAS : 1803602-18-7
  • Molecular Formula : C₅H₁₄N₂O·2HCl
  • Key Differences: Replaces the pyridin-2-yl group with a dimethylamino moiety. The increased basicity and bulkiness of the dimethylamino group may enhance solubility but reduce specificity for aromatic π-π stacking interactions in kinase binding pockets .

Amino-Alcohol Derivatives with Varied Substituents

(a) 2-Amino-1,3-propanediol
  • CAS : 534-03-2
  • Molecular Weight : 91.10 g/mol
  • Key Differences : Lacks the pyridine ring entirely, resulting in a simpler structure with lower molecular weight. This compound is less suited for targeted kinase inhibition but serves as a precursor in polyol synthesis .
(b) (S)-2-Amino-3-(4-aminophenyl)propan-1-ol
  • Synthetic Route: Derived from nitro reduction of (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate .
  • Key Differences: Substitutes pyridin-2-yl with a 4-aminophenyl group.

Functional Group Variations

(a) 2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride
  • CAS : 98062-70-5
  • Key Differences : Replaces the alcohol (-OH) group with a carboxylic acid (-COOH). This modification increases acidity (pKa ~2.5 vs. ~15 for alcohols) and alters binding modes in metalloenzyme targets .
(b) CGP60474 (CDK Inhibitor)
  • Structure: 3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol
  • Key Differences : Contains a 2,4-pyrimidine scaffold instead of a pyridine. The cis-conformation of CGP60474 enables ATP-competitive binding to CDK2, whereas the target compound adopts a trans-conformation, favoring allosteric Bcr-Abl inhibition .

Enantiomeric Forms

  • (S)-Enantiomer (CAS 2703745-99-5): Displays stereospecific activity in chiral environments, such as enzyme active sites. The (S)-configuration may enhance binding to kinases with L-amino acid preferences .
  • Racemic Mixture (CAS 1803605-98-2): Often used in preliminary screens due to cost-effectiveness, but enantiopure forms are prioritized for clinical development to minimize off-target effects .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Feature Biological Relevance
2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride 1803605-98-2 225.11 Pyridin-2-yl, dihydrochloride salt Allosteric kinase modulation
3-(2-Aminopyridin-3-yl)propan-1-ol 89226-78-8 152.19 Pyridin-3-yl isomer Intermediate in heterocyclic synthesis
2-Amino-1,3-propanediol 534-03-2 91.10 No pyridine, diol structure Polyol precursor
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol N/A ~165.2 (estimated) 4-aminophenyl substituent Redox-sensitive therapeutic candidate
CGP60474 198706-35-9 384.86 2,4-Pyrimidine scaffold ATP-competitive CDK inhibitor

Research Implications

  • Solubility: The dihydrochloride salt form enhances aqueous solubility compared to freebase analogs (e.g., 2-amino-1,3-propanediol), critical for in vivo bioavailability .
  • Target Specificity: Pyridin-2-yl derivatives exhibit higher selectivity for kinases with aromatic binding pockets (e.g., Bcr-Abl) over dimethylamino or phenyl-substituted analogs .
  • Stereochemistry : Enantiopure synthesis is recommended for optimizing therapeutic indices, as seen in kinase inhibitor development .

Biological Activity

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is a chiral compound characterized by its unique amino alcohol structure, featuring a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of functional groups such as amino and hydroxyl groups enhances its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride can be attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, which are crucial for maintaining neurological health. It may influence neuronal signaling pathways, potentially offering therapeutic benefits for neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further investigation in therapeutic applications against bacterial infections .

Biological Activities Overview

The following table summarizes the notable biological activities associated with 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride:

Biological Activity Description
Neurotransmitter ModulationInfluences neurotransmitter systems; potential for treating neurological disorders
Antioxidant PropertiesMay reduce oxidative stress; beneficial in various biological contexts
Antimicrobial ActivityPotential effectiveness against bacterial pathogens

Comparative Analysis with Similar Compounds

The structural uniqueness of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride sets it apart from similar compounds. The following table highlights comparisons with related compounds:

Compound Name Structure Type Biological Activity
2-Amino-3-pyridinepropanolAmino alcoholNeurotransmitter modulation
3-(Pyridin-2-yl)-L-alanineAmino acid derivativeAntioxidant properties
(R)-2-Amino-3-(pyridin-2-yl)propanolChiral amino alcoholDifferent receptor interactions

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride. For instance:

  • Neurotransmitter Interaction : A study demonstrated that the compound could enhance the activity of certain neurotransmitters in vitro, suggesting potential applications in treating depression and anxiety disorders .
  • Antioxidant Effects : Research indicated that the compound exhibited significant antioxidant activity in cellular models, which may have implications for neuroprotective strategies against oxidative damage.
  • Antimicrobial Testing : In vitro assays revealed that 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride showed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride, and how can yield/purity be maximized?

  • Methodology : The compound is synthesized via multi-step reactions starting from pyridine derivatives. Key steps include nucleophilic substitution (e.g., alkylation of pyridine-2-carbaldehyde) followed by reductive amination and HCl salt formation. Industrial-scale synthesis employs continuous flow reactors for improved heat and mass transfer, while purification relies on crystallization (ethanol/water mixtures) and reverse-phase HPLC .
  • Critical Parameters :

  • Temperature control (±2°C) during amination to avoid side products.
  • Solvent selection (methanol vs. ethanol) impacts crystallization efficiency (purity >98% achieved with ethanol ).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR : 1^1H NMR (D2_2O) confirms pyridin-2-yl protons (δ 8.2–8.5 ppm) and amino/alcohol protons (δ 3.1–3.8 ppm) .
  • HPLC : Retention time comparison against a reference standard (C18 column, 0.1% TFA in H2_2O/MeOH gradient).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 225.11 .

Advanced Research Questions

Q. What experimental designs are recommended to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Approach :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carboxypeptidase B) to quantify binding affinity (Kd_d values). Pyridin-2-yl’s π-π stacking and amino/hydroxyl hydrogen bonding drive interactions .
  • Mutagenesis Studies : Replace residues in enzyme active sites (e.g., His231^{231} in carboxypeptidase B) to assess binding dependency .
    • Data Interpretation : Competitive inhibition observed in enzymatic assays (IC50_{50} ~10 μM) suggests partial active-site occlusion .

Q. How does the pyridin-2-yl substitution compare to pyridin-4-yl analogs in modulating biological activity?

  • Comparative Analysis :

Property Pyridin-2-yl Pyridin-4-yl
Hydrogen Bonding Stronger (proximal amino/hydroxyl groups)Weaker (distal groups)
Enzyme Inhibition IC50_{50} = 10 μM (carboxypeptidase B)IC50_{50} = 25 μM
Lipophilicity (LogP) 0.81.2
  • Structural Insight : Pyridin-2-yl’s nitrogen orientation enhances electrostatic complementarity with enzyme pockets .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • PPE : Nitrile gloves, goggles, and lab coats mandatory. Use fume hoods during synthesis (volatile HCl release ).
  • Storage : 4°C in amber vials (light-sensitive) under nitrogen atmosphere to prevent degradation .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact (irritant per GHS H315/H319) .

Key Research Gaps and Future Directions

  • Pharmacokinetics : No in vivo ADME data available; prioritize radiolabeled tracer studies.
  • Therapeutic Potential : Screen against neurodegenerative targets (e.g., NMDA receptors) given structural similarity to neurotransmitter analogs .

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